N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest due to its structural similarity to purine analogs. This compound exhibits various biological activities, making it a valuable subject of study in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves nucleophilic substitution reactions. One common method involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. This reaction is carried out in tetrahydrofuran (THF) at a temperature of 10–15°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the nucleophilic substitution reaction mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type used in its synthesis, where nucleophiles replace chlorine atoms in the precursor compound.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Methylamine in THF at 10–15°C.
Oxidation and Reduction: Common reagents for oxidation might include potassium permanganate or hydrogen peroxide, while reduction could involve sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major product formed from the nucleophilic substitution reaction is this compound itself . Other potential products from oxidation or reduction reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to purine analogs, which are known for their biological activities.
Cancer Research: Compounds with similar structures have shown cytotoxic activities against various cancer cell lines, making this compound a candidate for further investigation.
Biological Studies: Its biological activities, including anti-inflammatory and antiproliferative effects, make it a valuable compound for studying cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For example, similar compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-aminopyrazolo[3,4-d]pyrimidine: Another pyrazolo[3,4-d]pyrimidine derivative with similar biological activities.
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
Uniqueness
N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its dimethyl substitution at the nitrogen atom and the 4-amine group contribute to its distinct properties compared to other pyrazolo[3,4-d]pyrimidine derivatives.
Properties
IUPAC Name |
N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-8-6-5-3-11-12(2)7(5)10-4-9-6/h3-4H,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTSAGHCUMHESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=NN(C2=NC=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277276 | |
Record name | N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-49-6 | |
Record name | N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5334-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,1-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC1426 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,1-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ4VDS9S3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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